(6-Methylbenzofuran-2-yl)methanol

Description

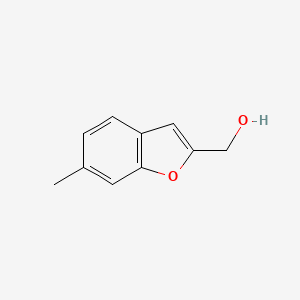

(6-Methylbenzofuran-2-yl)methanol is a benzofuran derivative featuring a methyl substituent at the 6-position of the benzofuran core and a hydroxymethyl (-CH₂OH) group at the 2-position. Benzofuran-based compounds are widely studied for their utility in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility. The hydroxymethyl group enhances solubility in polar solvents, making it a valuable intermediate for further functionalization.

Properties

IUPAC Name |

(6-methyl-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCGWJVYHKEIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50767530 | |

| Record name | (6-Methyl-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50767530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125132-27-6 | |

| Record name | (6-Methyl-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50767530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylbenzofuran-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: (6-Methylbenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

(6-Methylbenzofuran-2-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Methylbenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress . Further research is needed to fully elucidate the molecular mechanisms and pathways involved in its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(6-Methylbenzofuran-2-yl)pyridine (Compound 3d)

- Structure: Replaces the hydroxymethyl group of (6-Methylbenzofuran-2-yl)methanol with a pyridine ring at the 2-position.

- Synthesis : Synthesized via a nickel-catalyzed coupling reaction (GP4 protocol) using (meso-L1)Ni(4-CN-Ph)Cl (5 mol%) at 120°C, yielding 77% .

- Key Differences :

- The pyridine moiety introduces basicity and coordination sites, making it suitable for metal-organic frameworks (MOFs) or catalysis.

- Lower polarity compared to the hydroxymethyl analog, as evidenced by purification using hexanes/ethyl acetate gradients.

[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (Compound 2a)

- Structure : A boronic ester-protected benzyl alcohol, differing in the core aromatic system (benzene vs. benzofuran).

- Synthesis: Prepared via pinacol boronate formation from 4-formylbenzeneboronic acid, with methanol as solvent and MgSO₄ as a desiccant .

- Key Differences: The boronate ester enables Suzuki-Miyaura cross-coupling, a reactivity absent in this compound.

(S)-3,3'-Bis(6-methylbenzofuran-2-yl)-BINOL (Compound 363)

- Structure: A binaphthol (BINOL) derivative with two 6-methylbenzofuran units at the 3,3'-positions.

- Synthesis: Constructed via a palladium-catalyzed Suzuki-Miyaura coupling between (S)-MOM-BINOL Bpin ester and 2-bromo-6-methylbenzofuran under microwave heating (120°C, 1.5 h) .

- Key Differences: The binaphthyl backbone confers chirality, making it applicable in asymmetric catalysis. Bulkier structure reduces solubility in non-polar solvents compared to the monomeric this compound.

Comparative Data Table

Research Findings and Implications

- Reactivity: The hydroxymethyl group in this compound can be oxidized to a carboxylic acid or esterified, enabling diverse derivatization pathways. In contrast, pyridine or boronate analogs are more suited for coordination chemistry or cross-coupling .

- Thermal Stability : Microwave-assisted syntheses (e.g., for Compound 363) suggest that benzofuran derivatives tolerate high temperatures, favoring rapid reaction kinetics .

Biological Activity

(6-Methylbenzofuran-2-yl)methanol is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure with a methyl group at the 6th position and a hydroxymethyl group at the 2nd position. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is C10H10O2, with a molecular weight of approximately 162.19 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound has shown moderate activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for effective inhibition of bacterial growth .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as K562 cells. The mechanism involves the activation of reactive oxygen species (ROS) and the modulation of apoptotic pathways, leading to increased activity of caspases 3 and 7 .

Case Study: Apoptosis Induction

In a comparative study, this compound was tested alongside other benzofuran derivatives. The results indicated that it caused significant apoptosis in K562 cells, with flow cytometry revealing that approximately 21.6% of cells underwent early apoptosis after treatment .

| Compound | Apoptosis Induction (%) | Caspase Activation |

|---|---|---|

| This compound | 21.6% | Increased by 26% after 12h |

| Other Derivative | 60.1% | Increased by 27% after 12h |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Studies showed that it significantly inhibits the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in cultured cells, highlighting its potential in treating inflammatory diseases .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Cytokine Modulation : It reduces the levels of inflammatory cytokines like IL-6.

- ROS Generation : Induces oxidative stress leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative studies have shown that while many benzofuran derivatives exhibit similar properties, the presence of the methyl group at the 6th position in this compound enhances its biological activity profile compared to other derivatives lacking this modification.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Methylbenzofuran-2-yl)methanol | Methyl at position 5 | Moderate antibacterial |

| (4-Methoxybenzofuran-2-yl)methanol | Methoxy at position 4 | Antioxidant properties |

| This compound | Methyl at position 6 | Anticancer, antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.